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Compound of Interest

Compound Name: Sergliflozin

Cat. No.: B10771867

A Comparative Preclinical Review of Sergliflozin,
Remogliflozin, and Ertugliflozin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for three selective sodium-
glucose cotransporter 2 (SGLT?2) inhibitors: Sergliflozin, Remogliflozin, and Ertugliflozin. The
information presented is intended to assist researchers and professionals in the field of drug
development in understanding the pharmacological profiles of these compounds.

Mechanism of Action: SGLT2 Inhibition

Sergliflozin, Remogliflozin, and Ertugliflozin are all members of the gliflozin class of drugs that
target SGLT2, a protein primarily expressed in the S1 segment of the proximal renal tubules.
SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the
glomeruli. By selectively inhibiting SGLTZ2, these compounds reduce renal glucose
reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of
blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a
valuable therapeutic option for the management of type 2 diabetes mellitus.

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

In Vitro SGLT2 Inhibition and Selectivity
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The in vitro potency and selectivity of Sergliflozin (as its active metabolite, Sergliflozin-A),
Remogliflozin, and Ertugliflozin against human SGLT2 and SGLT1 are summarized below. High
selectivity for SGLT2 over SGLT1 is a desirable characteristic to minimize potential off-target
effects, such as gastrointestinal side effects associated with SGLT1 inhibition in the gut.

SGLT2 Inhibition SGLT1 Inhibition Selectivity
Compound ] ]

(Ki/IC50, nM) (Ki/IC50, nM) (SGLT1/SGLT?2)
Sergliflozin-A 11 1500 ~1364-fold
Remogliflozin 12.4 (Ki) 4520 (Ki) ~365-fold[1]
Ertugliflozin 0.877 (IC50) 1960 (IC50) >2200-fold[2]

Preclinical Pharmacokinetics

The oral bioavailability of these SGLT2 inhibitors has been evaluated in preclinical species,
providing insights into their absorption characteristics.

Compound Species Oral Bioavailability (%)
Sergliflozin Rat Data not publicly available
Dog Data not publicly available

Data not publicly available
Remogliflozin etabonate Rat (prodrug enhances

bioavailability)

Dog Data not publicly available
Ertugliflozin Rat 69
Dog 94

Preclinical Pharmacodynamics: In Vivo Efficacy

The in vivo efficacy of these compounds has been demonstrated in various preclinical models
of diabetes, primarily through the measurement of urinary glucose excretion and the impact on
blood glucose levels.
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Sergliflozin:

» Orally administered Sergliflozin increased urinary glucose excretion in a dose-dependent
manner in mice, rats, and dogs.[3]

« In diabetic rats, Sergliflozin demonstrated glucose-lowering effects independent of insulin
secretion.[3]

o Chronic treatment with Sergliflozin etabonate (a prodrug of Sergliflozin) reduced glycated
hemoglobin and fasting plasma glucose in Zucker fatty rats.[4]

Remogliflozin:

e The prodrug, Remogliflozin etabonate, administered orally, led to a dose-dependent increase
in urinary glucose excretion in both mice and rats.

« |t exhibited antihyperglycemic effects in streptozotocin-induced diabetic rats and in db/db
mice.

» Chronic treatment with Remogliflozin etabonate reduced fasting plasma glucose and
glycated hemoglobin in db/db mice.

Ertugliflozin:

» Preclinical studies in hyperglycemic Zucker Diabetic Fatty (ZDF) rats showed that
Ertugliflozin administration resulted in a significant reduction in blood glucose levels.[2]

e The glucose-lowering effect is attributed to the induction of urinary glucose excretion.

Experimental Protocols
In Vitro SGLT Inhibition Assay

A common method to determine the in vitro potency and selectivity of SGLT inhibitors involves
the use of mammalian cell lines engineered to express human SGLT1 or SGLT2.
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Caption: A typical experimental workflow for in vitro SGLT inhibition assays.
Detailed Steps:

e Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293)
cells are stably transfected to express either human SGLT1 or SGLT2.

o Cell Seeding: The transfected cells are seeded into 96-well plates and cultured until they
form a confluent monolayer.

e Compound Incubation: The cells are washed and then incubated with varying concentrations
of the test inhibitor (Sergliflozin-A, Remogliflozin, or Ertugliflozin) for a defined period.

e Glucose Uptake: A radiolabeled ([**C]a-methyl-D-glucopyranoside - 14C-AMG) or fluorescent
(2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose - 2-NBDG) glucose analog
is added to the wells.

o Uptake Measurement: After a specific incubation time, the uptake of the labeled glucose
analog is stopped, and the cells are washed. The amount of radioactivity or fluorescence
inside the cells is then quantified using a scintillation counter or a fluorescence plate reader,
respectively.

o Data Analysis: The inhibition of glucose uptake by the test compound is used to calculate the
half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

In Vivo Animal Models of Diabetes

Streptozotocin (STZ)-Induced Diabetic Rat Model:
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This model is used to induce a state of insulin deficiency, mimicking type 1 diabetes.

Induction: Male Sprague-Dawley or Wistar rats are administered a single intraperitoneal or
intravenous injection of STZ (typically 40-65 mg/kg), a toxin that destroys pancreatic p-cells.

Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels several
days after STZ administration. Rats with fasting blood glucose levels typically above 250
mg/dL are considered diabetic.

Treatment: Diabetic rats are then treated orally with the SGLT2 inhibitor or vehicle control.

Efficacy Assessment: The efficacy of the compound is evaluated by monitoring changes in
blood glucose levels, glycated hemoglobin (HbAlc), and the amount of glucose excreted in
the urine over a specified treatment period.

Zucker Diabetic Fatty (ZDF) and Zucker Fatty Rat Models:

These are genetic models of obesity, insulin resistance, and type 2 diabetes.

Model Characteristics: ZDF rats (homozygous fa/fa) spontaneously develop obesity,
hyperinsulinemia, and hyperglycemia, making them a relevant model for type 2 diabetes.
Zucker fatty rats, while obese and insulin-resistant, do not spontaneously become diabetic
and are often used to study the effects of compounds on these parameters.

Treatment: The SGLT2 inhibitor or vehicle is administered orally to the rats, typically starting
at an age when the diabetic phenotype is developing or established.

Efficacy Assessment: Key parameters measured include fasting and postprandial blood
glucose, plasma insulin, HbAlc, and urinary glucose excretion. Body weight and food and
water intake are also monitored.

Summary and Conclusion

The preclinical data for Sergliflozin, Remogliflozin, and Ertugliflozin demonstrate that all three

compounds are potent and selective inhibitors of SGLT2. Ertugliflozin exhibits the highest in

vitro selectivity for SGLT2 over SGLT1 among the three. All three compounds have shown
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efficacy in animal models of diabetes by increasing urinary glucose excretion and lowering
blood glucose levels.

Ertugliflozin has demonstrated good oral bioavailability in both rats and dogs. While specific
oral bioavailability data for Sergliflozin and Remogliflozin in preclinical species are not readily
available in the public domain, the use of a prodrug for Remogliflozin is intended to enhance its
absorption.

This comparative review of preclinical data provides a foundation for understanding the
pharmacological profiles of these three SGLT2 inhibitors. Further investigation and head-to-
head clinical trials are necessary to fully elucidate their comparative efficacy and safety in
humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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